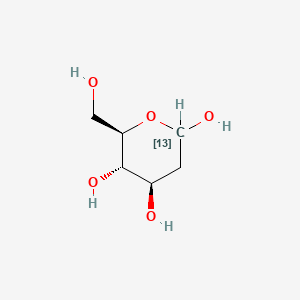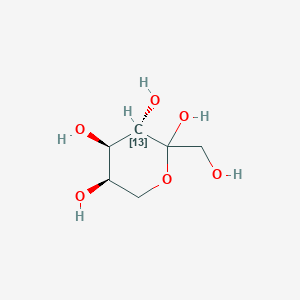
D-fructose-3-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Fructose-3-13C is the 13C labeled D-Fructose . D-Fructose is a naturally occurring monosaccharide found in many plants .
Synthesis Analysis
The enzymic synthesis of 3-[3-13C]dehydroquinic acid has been prepared enzymically over four steps from commercially available D-[5-13C]fructose . In another study, a labeled fructose tracer ([U-13C6]-D-fructose) was utilized to trace the metabolism of fructose in adipocytes .
Molecular Structure Analysis
The molecular weight of this compound is 181.15 . The chemical formula is C5*CH12O6 .
Chemical Reactions Analysis
This compound is the 13C labeled D-Fructose . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 181.2 . It is stored at room temperature away from light and moisture .
Aplicaciones Científicas De Investigación
Fructan Biosynthesis in Plants
Research on D-fructose-3-13C provides insights into fructan biosynthesis in plants. Fructans are fructose polymers found in various plants and serve as carbohydrate reserves. The production of fructans involves the hydrolysis of inulin, a polysaccharide containing glucose or fructose, by inulinases produced by bacteria, yeast, and fungi. This process releases D-fructose, highlighting the role of this compound in understanding the enzymatic breakdown and synthesis of plant polysaccharides, which has applications in food industries and fermentation processes (Vijayaraghavan et al., 2009).
Metabolic Impacts and Nutritional Research
This compound is central to research on fructose-induced metabolic syndrome (MetS), including insulin resistance, hyperuricemia, and the role of fructose in lipogenesis and metabolic disturbances. Studies suggest that high fructose intake, potentially through this compound metabolism, is linked to metabolic syndrome by promoting de novo lipogenesis (DNL), contributing to insulin resistance and dyslipidemia, and affecting signaling and inflammatory processes. Traditional Chinese Medicine (TCM) and other pharmacotherapies are explored for managing MetS, indicating the importance of understanding fructose metabolism, including this compound, in developing treatment strategies (Pan & Kong, 2018).
Liver Disease and Fructose Metabolism
This compound plays a role in researching the contribution of fructose consumption to non-alcoholic fatty liver disease (NAFLD) and insulin resistance. Studies indicate that fructose metabolism, through processes like DNL, impacts liver health by promoting gluconeogenesis and influencing regulatory mechanisms, which could inform novel targets for treating NAFLD and related metabolic disorders (Ter Horst & Serlie, 2017).
Advanced Glycation End Products (AGEs) and Chronic Diseases
Research on this compound contributes to understanding the formation of fructose-derived AGEs and their role in metabolic and inflammatory diseases. The reactivity of fructose, including isotopically labeled forms like this compound, suggests its potential contribution to AGE formation, linking high fructose consumption to chronic conditions such as diabetes, metabolic syndrome, and inflammation (Gugliucci, 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
D-fructose-3-13C participates in various biochemical reactions. It is metabolized primarily through the glycolytic pathway, where it is converted to fructose-6-phosphate by the enzyme hexokinase This compound can interact with various enzymes and proteins involved in carbohydrate metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism through glycolysis and other metabolic pathways. It is converted to fructose-6-phosphate by hexokinase, which can then enter the glycolytic pathway to produce ATP . The ^13C label allows for the tracing of its metabolic pathway, providing insights into its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
It is known that the metabolism of fructose can vary over time, depending on various factors such as the presence of other sugars and the metabolic state of the cells
Dosage Effects in Animal Models
Studies on fructose suggest that high doses can lead to metabolic disturbances, including insulin resistance and obesity
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily glycolysis. It is converted to fructose-6-phosphate by hexokinase, which can then be further metabolized to produce ATP . The ^13C label allows for the tracing of these metabolic pathways, providing insights into the metabolic flux and metabolite levels associated with this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. Fructose is known to be transported into cells via glucose transporters (GLUTs). Once inside the cell, it can be distributed to various cellular compartments for metabolism .
Propiedades
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(313C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-MLEZZKJBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]([13C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
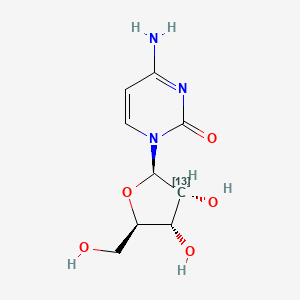


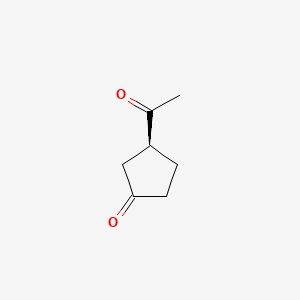

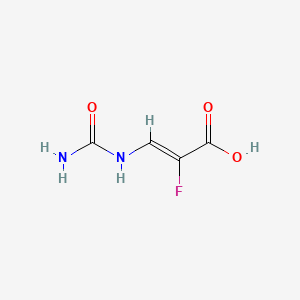


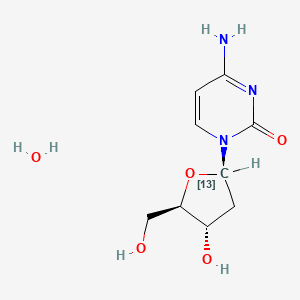
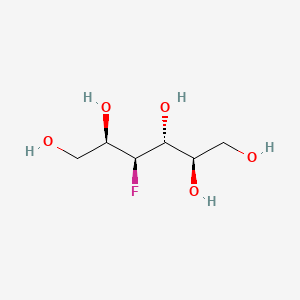
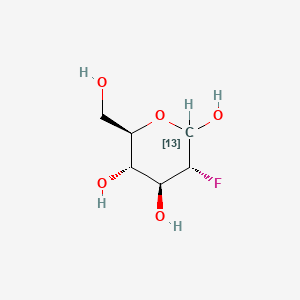
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
